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Introduction
Maralixibat, available as an oral solution under the brand name Livmarli®, is a minimally

absorbed, reversible inhibitor of the ileal bile acid transporter (IBAT).[1][2] It is indicated for the

treatment of cholestatic pruritus in pediatric patients with Alagille syndrome (ALGS) aged three

months and older, and in patients with Progressive Familial Intrahepatic Cholestasis (PFIC)

aged one year and older.[3][4] By inhibiting the IBAT in the terminal ileum, maralixibat reduces

the reabsorption of bile acids, thereby increasing their fecal excretion and lowering systemic

serum bile acid (sBA) concentrations. This mechanism of action is believed to alleviate the

debilitating pruritus associated with these cholestatic liver diseases.[1][2]

This document provides detailed application notes and protocols for researchers and drug

development professionals working with maralixibat oral solution in a pediatric setting. It

includes a summary of key clinical trial data, detailed experimental protocols, and visualizations

of the relevant biological pathways and experimental workflows.

Formulation and Dosing
The pediatric formulation of maralixibat is a clear, colorless to light-yellow oral solution. It is

available in a concentration of 9.5 mg/mL. The recommended starting dosage for pediatric
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patients with ALGS is 190 mcg/kg once daily, which is increased to a maintenance dosage of

380 mcg/kg once daily after one week, as tolerated. For patients with PFIC, the recommended

starting dosage is 285 mcg/kg once daily, which is titrated up to a maintenance dosage of 570

mcg/kg twice daily.[3][4]

Table 1: Maralixibat Oral Solution (9.5 mg/mL) Composition

Component Function

Maralixibat Active Pharmaceutical Ingredient

Propylene glycol Excipient/Solvent

Purified water Vehicle

Sucralose Sweetener

Edetate disodium Chelating agent

Grape flavor Flavoring agent

Clinical Efficacy Data
The efficacy of maralixibat in pediatric patients with cholestatic pruritus has been

demonstrated in key clinical trials, including the ICONIC study in Alagille syndrome and the

MARCH-PFIC study in Progressive Familial Intrahepatic Cholestasis.

Table 2: Summary of Efficacy Results from the ICONIC Study (Alagille Syndrome)
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Efficacy Endpoint Maralixibat Group Placebo Group p-value

Change in

ItchRO(Obs) Score

(Baseline to Week 18)

-1.70 (95% CI: -2.05

to -1.36)
N/A <0.0001

LS Mean Difference in

ItchRO(Obs) Score

(Randomized

Withdrawal Phase)

Maintained effect
+1.7 points (95% CI:

1.2 to 2.2)
<0.0001

Change in Serum Bile

Acids (sBA) (Baseline

to Week 48)

-96 µmol/L (95% CI:

-162 to -31)
N/A N/A

LS Mean Difference in

sBA (Randomized

Withdrawal Phase)

Maintained effect
+94 µmol/L (95% CI:

23 to 164)
0.0464

Data presented as mean change from baseline with 95% confidence interval (CI) or least

squares (LS) mean difference. ItchRO(Obs) is the Itch Reported Outcome (Observer) score, a

0-4 scale where higher scores indicate more severe itching.

Table 3: Summary of Efficacy Results from the MARCH-PFIC Study (BSEP Deficient Cohort)

Efficacy Endpoint Maralixibat Group Placebo Group p-value

LS Mean Change in

ItchRO(Obs) Score

(Baseline to Weeks

15-26)

-1.7 (95% CI: -2.3 to

-1.2)

-0.6 (95% CI: -1.1 to

-0.1)
0.0063

LS Mean Change in

Serum Bile Acids

(sBA) (Baseline to

Weeks 15-26)

-176 µmol/L (95% CI:

-257 to -94)

+11 µmol/L (95% CI:

-58 to 80)
0.0013
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Data presented as least squares (LS) mean change from baseline with 95% confidence interval

(CI).

Experimental Protocols
Protocol for Assessment of Pruritus using ItchRO(Obs)
Objective: To quantify the severity of pruritus in pediatric patients with cholestatic liver disease

from a caregiver's perspective.

Materials:

Electronic diary or paper-based Itch Reported Outcome (Observer) (ItchRO(Obs))

questionnaire.

Trained caregiver.

Procedure:

The caregiver completes the ItchRO(Obs) diary twice daily, once in the morning and once in

the evening.

The morning entry rates the severity of the child's itch-related symptoms during the night

(from bedtime to waking up).

The evening entry rates the severity of the child's itch-related symptoms during the day (from

waking up to bedtime).

The severity is rated on a 5-point scale:

0 = None

1 = Mild

2 = Moderate

3 = Severe

4 = Very Severe
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The daily score is the maximum of the morning and evening ratings.

The primary efficacy endpoint is often the average of the daily scores over a specified period

(e.g., weekly or bi-weekly).

Protocol for Quantification of Serum Bile Acids (sBA) by
LC-MS/MS
Objective: To accurately measure the concentration of total and individual bile acids in pediatric

serum samples.

Materials:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

C18 reverse-phase analytical column.

Bile acid standards and internal standards (e.g., deuterated bile acids).

Acetonitrile, methanol, formic acid, and ammonium formate (LC-MS grade).

Serum samples collected from patients.

Protein precipitation reagents (e.g., cold acetonitrile or methanol).

Centrifuge.

Procedure:

Sample Preparation: a. Thaw serum samples on ice. b. To 50 µL of serum, add 150 µL of

cold acetonitrile containing a mixture of deuterated internal standards. c. Vortex for 1 minute

to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the

supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f.

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50

methanol:water).

LC-MS/MS Analysis: a. Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto

the LC-MS/MS system. b. Separate the bile acids using a gradient elution on the C18
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column. A typical mobile phase consists of water with 0.1% formic acid (A) and

acetonitrile/methanol with 0.1% formic acid (B). c. Detect the bile acids using the mass

spectrometer in negative ion mode with multiple reaction monitoring (MRM) to quantify

specific parent-daughter ion transitions for each bile acid and internal standard.

Data Analysis: a. Generate a standard curve for each bile acid using the known

concentrations of the standards. b. Calculate the concentration of each bile acid in the serum

samples by comparing their peak areas to the corresponding internal standard and

interpolating from the standard curve. c. Sum the concentrations of all individual bile acids to

determine the total sBA concentration.

Clinical Monitoring Protocol for Pediatric Patients on
Maralixibat
Objective: To monitor the safety and efficacy of maralixibat treatment in pediatric patients with

cholestatic liver disease.

Schedule of Assessments:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1675085?utm_src=pdf-body
https://www.benchchem.com/product/b1675085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assessment Baseline Week 1

Monthly for 3
months, then
every 3-6
months

As clinically
indicated

Efficacy

ItchRO(Obs)

Score
✓ ✓ ✓ ✓

Serum Bile Acids

(sBA)
✓ ✓ ✓

Safety

Liver Function

Tests

ALT, AST, GGT ✓ ✓ ✓

Total and Direct

Bilirubin
✓ ✓ ✓

INR ✓ ✓ ✓

Albumin ✓ ✓ ✓

Fat-Soluble

Vitamins

Vitamin A

(Retinol)
✓ ✓ ✓

Vitamin D (25-

OH)
✓ ✓ ✓

Vitamin E (α-

tocopherol)
✓ ✓ ✓

Vitamin K (via

INR)
✓ ✓ ✓

General
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Physical

Examination

(including

assessment for

xanthomas)

✓ ✓ ✓ ✓

Growth

Parameters

(height, weight)

✓ ✓ ✓

Adverse Event

Monitoring

(especially GI

symptoms)

✓ ✓ ✓ ✓

Notes:

Dose adjustments or treatment interruption should be considered for persistent or significant

liver test abnormalities, persistent severe gastrointestinal adverse reactions, or worsening

fat-soluble vitamin deficiency despite supplementation.

Supplementation of fat-soluble vitamins should be initiated or adjusted based on serum

levels and clinical signs of deficiency.
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Click to download full resolution via product page

Caption: Mechanism of action of maralixibat.

Caption: Downstream effects of IBAT inhibition.
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Caption: Pediatric clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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